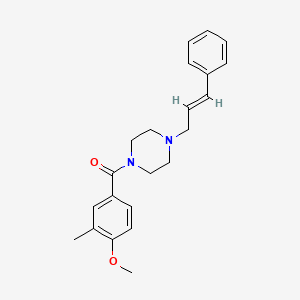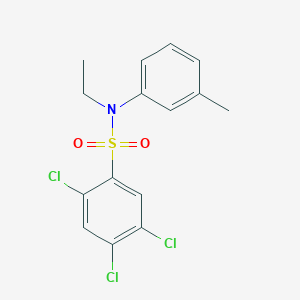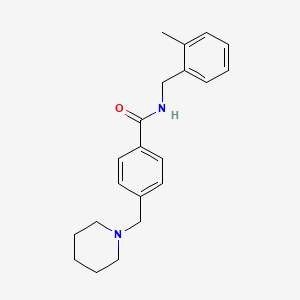
1-(4-methoxy-3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Descripción general
Descripción
1-(4-methoxy-3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as MMP or MMBP and is a piperazine derivative.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxy-3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Some of the major effects include:
1. Anticancer: MMP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotective: MMP has been found to protect against neurotoxicity induced by various agents by reducing oxidative stress and inflammation.
3. Anti-inflammatory: MMP has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxy-3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages and limitations for lab experiments. Some of the major advantages include:
1. High Potency: MMP has been found to be highly potent in various assays.
2. Versatile: MMP has been found to have potential applications in various fields of scientific research.
3. Low Toxicity: MMP has been found to have low toxicity in various animal models.
Some of the major limitations of MMP include:
1. Limited Research: There is limited research available on the potential applications of MMP.
2. Cost: The synthesis of MMP is complex and expensive.
3. Stability: MMP is not very stable and requires special storage conditions.
Direcciones Futuras
1-(4-methoxy-3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several potential future directions in scientific research. Some of the major future directions include:
1. Drug Development: MMP has potential applications in the development of new drugs for various diseases.
2. Neurodegenerative Disorders: MMP has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
3. Inflammation: MMP has potential applications in the treatment of various inflammatory diseases.
Conclusion:
This compound is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. The synthesis of MMP involves the reaction of 4-methoxy-3-methylbenzoyl chloride with 3-phenyl-2-propen-1-amine in the presence of a suitable base. MMP has potential applications in cancer research, neurological disorders, and inflammation. MMP has several advantages and limitations for lab experiments and has potential future directions in drug development, neurodegenerative disorders, and inflammation.
Aplicaciones Científicas De Investigación
1-(4-methoxy-3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in various fields of scientific research. Some of the major research areas where this compound has been studied include:
1. Cancer Research: MMP has been studied for its potential anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological Disorders: MMP has been studied for its potential neuroprotective properties. It has been found to protect against neurotoxicity induced by various agents.
3. Inflammation: MMP has been studied for its potential anti-inflammatory properties. It has been found to reduce inflammation in various animal models.
Propiedades
IUPAC Name |
(4-methoxy-3-methylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-18-17-20(10-11-21(18)26-2)22(25)24-15-13-23(14-16-24)12-6-9-19-7-4-3-5-8-19/h3-11,17H,12-16H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDISHQVAGZRPV-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4791247.png)
![ethyl 1-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4791254.png)
![N-(sec-butyl)-1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4791258.png)
![ethyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4791262.png)
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B4791283.png)
![1-butyl-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4791290.png)
![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4791293.png)
![N-(3,4-dimethylphenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4791297.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide](/img/structure/B4791307.png)
![3-allyl-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4791312.png)


![2-({[3-(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4791344.png)
![1-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4791349.png)
